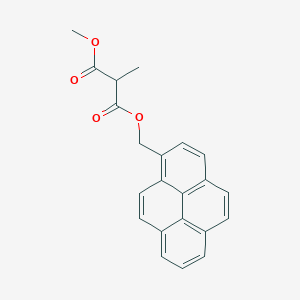
Methyl (pyren-1-yl)methyl methylpropanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (pyren-1-yl)methyl methylpropanedioate is a chemical compound that features a pyrene moiety attached to a methylpropanedioate group. Pyrene is a polycyclic aromatic hydrocarbon known for its photophysical and electronic properties, making this compound valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (pyren-1-yl)methyl methylpropanedioate typically involves the reaction of pyrene with methylpropanedioate under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where pyrene is reacted with methylpropanedioate in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. For instance, using a flow system with a packed column and a suitable catalyst can facilitate the large-scale production of this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl (pyren-1-yl)methyl methylpropanedioate undergoes various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized to form pyrenequinones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the pyrene ring, particularly at the 1, 3, 6, and 8 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Pyrenequinones
Reduction: Alcohol derivatives of the ester groups
Substitution: Halogenated or nitrated pyrene derivatives
Scientific Research Applications
Methyl (pyren-1-yl)methyl methylpropanedioate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying charge transfer phenomena.
Biology: Incorporated into oligonucleotides for nucleic acid diagnostics and molecular biology research.
Industry: Utilized in the development of materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of Methyl (pyren-1-yl)methyl methylpropanedioate involves its interaction with molecular targets through non-covalent interactions such as π-π stacking and hydrophobic interactions. These interactions are crucial for its role in molecular recognition and binding in biological systems . The pyrene moiety’s ability to participate in charge transfer and fluorescence makes it valuable for imaging and diagnostic applications .
Comparison with Similar Compounds
Similar Compounds
2’-O-(pyren-1-yl)methylribonucleotides: Used in nucleic acid diagnostics and molecular biology.
1-Methylpyrene: A simpler derivative of pyrene with similar photophysical properties.
Uniqueness
Methyl (pyren-1-yl)methyl methylpropanedioate stands out due to its combination of the pyrene moiety with the methylpropanedioate group, providing unique reactivity and applications in various fields. Its ability to undergo diverse chemical reactions and its utility in scientific research make it a versatile compound .
Properties
CAS No. |
138008-87-4 |
|---|---|
Molecular Formula |
C22H18O4 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
1-O-methyl 3-O-(pyren-1-ylmethyl) 2-methylpropanedioate |
InChI |
InChI=1S/C22H18O4/c1-13(21(23)25-2)22(24)26-12-17-9-8-16-7-6-14-4-3-5-15-10-11-18(17)20(16)19(14)15/h3-11,13H,12H2,1-2H3 |
InChI Key |
PBLSIWJHJOCVHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)C(=O)OCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















